Pentetate calcium trisodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

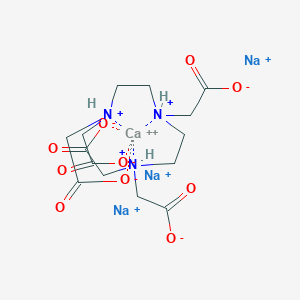

Pentetate calcium trisodium, also known as this compound, is a synthetic polyamino carboxylic acid. It is primarily used as a chelating agent to remove certain harmful substances from the body, particularly after radiation exposure. This compound is effective in accelerating the removal of radioactive elements such as plutonium, americium, and curium from the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentetate calcium trisodium is synthesized through the reaction of diethylenetriaminepentaacetic acid (DTPA) with calcium and sodium salts. The process involves the following steps:

Dissolution of DTPA: DTPA is dissolved in water.

Addition of Calcium and Sodium Salts: Calcium carbonate and sodium hydroxide are added to the solution.

Reaction Conditions: The reaction mixture is heated to facilitate the formation of calcium trisodium pentetate.

Purification: The resulting solution is purified to remove any impurities

Industrial Production Methods

In industrial settings, the production of calcium trisodium pentetate follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using advanced filtration and crystallization techniques to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Pentetate calcium trisodium undergoes chelation reactions, where it forms stable complexes with metal ions. This process involves the exchange of calcium ions for metal ions with a higher binding capacity .

Common Reagents and Conditions

Reagents: Metal ions such as plutonium, americium, and curium.

Conditions: The chelation reactions typically occur in aqueous solutions at physiological pH levels.

Major Products

The major products of these reactions are stable metal-chelate complexes, which are more water-soluble and can be excreted from the body through the kidneys .

Applications De Recherche Scientifique

Chelation Therapy for Heavy Metal Toxicity

Ca-DTPA is primarily used in medical settings to treat individuals with known or suspected internal contamination from transuranic elements. The FDA has approved it specifically for:

- Indications : Treatment of individuals contaminated with plutonium, americium, or curium .

- Administration : Typically administered intravenously, with a recommended dose of 1.0 gram for adults and a weight-based dose for children .

Case Study: Radiation Exposure

A notable case involved a nuclear incident where workers were exposed to radioactive materials. Administration of Ca-DTPA within the first 24 hours significantly enhanced the excretion of radioactive elements from the body, demonstrating its efficacy in acute radiation scenarios .

Research on Heavy Metal Removal

Research continues to explore the potential of Ca-DTPA in removing various heavy metals from the body beyond its approved uses. Studies have indicated its effectiveness in cases of lead and mercury poisoning, although regulatory approval for these applications is still pending .

Decontamination Procedures

In environmental science, Ca-DTPA is utilized for decontaminating soil and water bodies affected by heavy metals. Its chelating properties allow it to bind with metal ions, facilitating their removal from contaminated sites.

Case Study: Soil Remediation

In a field study conducted at a contaminated industrial site, the application of Ca-DTPA resulted in a significant reduction of lead levels in the soil, highlighting its potential as an effective remediation agent .

Comparative Analysis of Chelating Agents

| Chelating Agent | Primary Use | Efficacy Against Heavy Metals | FDA Approval |

|---|---|---|---|

| This compound (Ca-DTPA) | Internal contamination by transuranics | High | Yes |

| Pentetate Zinc Trisodium (Zn-DTPA) | Maintenance therapy post-Ca-DTPA | Moderate | Yes |

| Dimercaprol (BAL) | Arsenic and mercury poisoning | High | Yes |

Mécanisme D'action

The primary mechanism of action of calcium trisodium pentetate involves chelation. The compound binds to metal ions, forming stable complexes that are excreted from the body more easily. This process reduces the biological half-life of the contaminants, lowering the risk of radiation-induced damage . The chelation process involves the exchange of calcium ions for metal ions with a higher affinity for the chelating agent .

Comparaison Avec Des Composés Similaires

Pentetate calcium trisodium is often compared with other chelating agents such as:

Zinc trisodium pentetate: Similar in structure and function but uses zinc ions instead of calcium.

Potassium iodide: Used for radiation emergencies but works through a different mechanism by blocking the uptake of radioactive iodine by the thyroid gland.

Prussian blue (Radiogardase): Another chelating agent used for treating radiation contamination, particularly for cesium and thallium.

This compound is unique in its ability to form highly stable complexes with a wide range of metal ions, making it particularly effective for treating contamination with transuranic elements .

Propriétés

Numéro CAS |

17034-67-2 |

|---|---|

Formule moléculaire |

C14H21CaN3Na3O10+3 |

Poids moléculaire |

500.38 g/mol |

Nom IUPAC |

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate |

InChI |

InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2 |

Clé InChI |

AYFCVLSUPGCQKD-UHFFFAOYSA-L |

SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

SMILES canonique |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

Key on ui other cas no. |

12111-24-9 |

Synonymes |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.